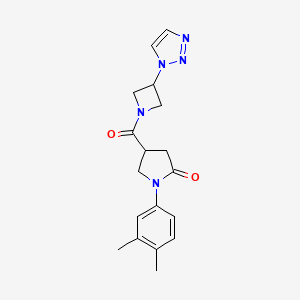

4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Description

The compound 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted at position 1 with a 3,4-dimethylphenyl group and at position 4 with an azetidine-1-carbonyl moiety. The azetidine ring (a strained 4-membered nitrogen-containing cycle) is further functionalized at position 3 with a 1H-1,2,3-triazol-1-yl group. This structure integrates multiple pharmacophoric elements:

- The pyrrolidin-2-one ring provides conformational rigidity and hydrogen-bonding capability via its carbonyl oxygen.

- The 3,4-dimethylphenyl group enhances hydrophobicity and may influence π-π stacking interactions.

- The azetidine-triazole unit introduces steric and electronic complexity, with the triazole’s nitrogen atoms participating in hydrogen bonding or metal coordination.

The synthesis of such compounds likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, as this method ensures regioselectivity for 1,4-disubstituted triazoles under mild conditions .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-[3-(triazol-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12-3-4-15(7-13(12)2)22-9-14(8-17(22)24)18(25)21-10-16(11-21)23-6-5-19-20-23/h3-7,14,16H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXUKFZSZJQMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4C=CN=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates a triazole ring, an azetidine moiety, and a pyrrolidinone framework. This unique combination of functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

This antimicrobial activity is attributed to the compound's ability to interfere with cell wall synthesis and disrupt metabolic pathways in bacteria .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters.

| Compound | IC50 (µM) |

|---|---|

| 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one | 0.25 |

| Reference Inhibitor (Selegiline) | 0.05 |

The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating depression and anxiety disorders .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Cell Line | Cell Viability (%) at 50 µM |

|---|---|

| HeLa | 20 |

| MCF-7 | 35 |

The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies

Several case studies have highlighted the biological activities of triazole derivatives similar to the compound :

- Study on Antibacterial Activity : A study evaluated various triazole compounds against Bacillus subtilis and found that modifications in the azetidine ring significantly enhanced antimicrobial efficacy .

- MAO Inhibition Study : Research focused on triazole derivatives revealed that structural variations could lead to different inhibition profiles against MAO-A and MAO-B isoforms, with some compounds exhibiting IC50 values lower than those of established inhibitors .

Scientific Research Applications

Pharmaceutical Development

The compound's structural components suggest potential applications in drug development. Research indicates that derivatives of azetidine and triazole can exhibit significant biological activities, including:

- Antimicrobial Activity : Triazoles are known for their antifungal properties, making this compound a candidate for developing new antifungal agents .

- Anticancer Properties : Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation. The incorporation of the azetidine ring may enhance this effect through improved binding to target proteins involved in cancer progression .

Recent studies have explored the biological activities of similar compounds:

- Inhibition of Enzymatic Activity : Compounds with triazole and azetidine structures have been reported to inhibit specific enzymes, which could be leveraged for therapeutic purposes .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in preclinical models, suggesting potential applications in treating neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include:

- Click Chemistry : Utilized for the efficient synthesis of triazole derivatives, allowing for the rapid assembly of complex structures .

- Spectroscopic Techniques : Characterization through NMR and mass spectrometry is essential to confirm the structure and purity of synthesized compounds .

Case Studies

Several studies illustrate the applications and effectiveness of similar compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound’s properties, we compare it with structurally related analogs, focusing on substituent variations, ring systems, and intermolecular interactions.

Table 1: Structural and Functional Comparison

Key Findings

The azetidine’s strain in the target compound may enhance its electrophilicity, favoring nucleophilic interactions in biological systems. The pyrrolidin-2-one core in the target compound offers greater hydrogen-bonding capacity compared to pyrazolo[3,4-b]pyridine derivatives , which rely on aromatic stacking.

Substituent Effects: The 3,4-dimethylphenyl group in the target compound increases steric bulk and hydrophobicity relative to simpler phenyl or pyridine substituents (e.g., compound 1d ). This could enhance membrane permeability but reduce aqueous solubility.

Intermolecular Interactions :

- Compound 1d exhibits a "V"-shaped geometry with dihedral angles of ~16.5° between triazole and aryl rings, facilitating C–H···π and π–π stacking. In contrast, the target compound’s dimethylphenyl group may promote stronger hydrophobic interactions but fewer directional hydrogen bonds.

- Azetidine’s smaller ring size in the target compound could lead to distinct crystal-packing motifs compared to pyrrolidine-containing analogs .

Synthetic Accessibility :

- The use of CuAAC for triazole formation (inferred for the target compound ) ensures high regioselectivity and yield under mild conditions. By contrast, pyrazolopyridine derivatives require harsher condensation reactions, limiting functional group compatibility.

Q & A

Q. What are the key synthetic challenges in introducing the 1H-1,2,3-triazole moiety into azetidine-containing compounds, and what methodologies address these?

Answer: The primary challenge lies in regioselective triazole conjugation without disrupting the azetidine ring. A reported method involves using 2,4,6-triisopropylbenzenesulfonyl chloride (TIBSCl) in pyridine to activate intermediates, achieving yields up to 54% for triazole derivatives (e.g., 4-(2,5-anhydro-d-manno-pentitol-1-yl)-2-phenyl-2H-1,2,3-triazole). This approach minimizes side reactions by stabilizing reactive intermediates . For azetidine coupling, carbodiimide-based crosslinkers (e.g., EDC/HOBt) are recommended to preserve stereochemistry during carbonyl conjugation .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and functional groups in this compound?

Answer:

- 1H/13C NMR : Essential for confirming proton environments (e.g., azetidine CH2 groups at δ 3.5–4.0 ppm, triazole protons at δ 7.8–8.2 ppm).

- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous (Z)-1-[4-fluoro-2-(pyrrolidin-1-yl)phenyl] derivatives .

- IR spectroscopy : Identifies carbonyl stretching (C=O at ~1700 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹) .

Q. What are the standard protocols for purifying intermediates during multi-step synthesis?

Answer:

- Flash chromatography : Effective for isolating sulfonylated intermediates (e.g., TIBSCl-derived products) using gradients of ethyl acetate/hexane .

- Recrystallization : Preferred for final compounds (e.g., from ethanol/water mixtures) to achieve >95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and XRD data when confirming stereochemistry?

Answer: Discrepancies often arise from dynamic effects in solution (e.g., azetidine ring puckering). Strategies include:

- VT-NMR (Variable Temperature) : Reduces conformational flexibility at low temperatures (~–40°C) to stabilize dominant conformers .

- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian09) with experimental data to validate crystallographic models .

Q. What strategies optimize yields in multi-step syntheses involving simultaneous azetidine ring formation and triazole conjugation?

Answer:

- Sequential Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect azetidine amines during triazole cyclization, followed by acidic deprotection (e.g., TFA/DCM) .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) for azetidine-1-carbonyl formation, improving yields by 15–20% .

Q. How do electronic effects of the 3,4-dimethylphenyl group influence the compound’s reactivity in cross-coupling reactions?

Answer: The electron-donating methyl groups stabilize the aromatic ring, reducing electrophilicity at the pyrrolidin-2-one carbonyl. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Pd-catalyzed couplings (e.g., Suzuki-Miyaura with arylboronic acids) for functionalization .

Q. What computational methods are used to predict biological activity and SAR for this compound?

Answer:

- Molecular Docking : Screens against target proteins (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .

- QSAR Modeling : Correlates substituent effects (e.g., triazole position) with antimicrobial activity using descriptors like logP and H-bond acceptors .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting biological activity data across different assay conditions?

Answer:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .

- Dose-Response Curves : Repeat experiments with ≥3 biological replicates and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) .

Q. What analytical workflows validate the absence of regioisomeric byproducts in the final compound?

Answer:

- LC-MS/MS : Detects trace regioisomers (e.g., triazole at N2 vs. N1) via fragmentation patterns.

- 2D NMR (HSQC, HMBC) : Confirms connectivity between triazole C-H and azetidine carbonyl groups .

Experimental Design

Q. How to design stability studies for this compound under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitoring degradation via HPLC .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.